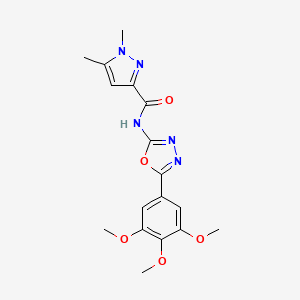

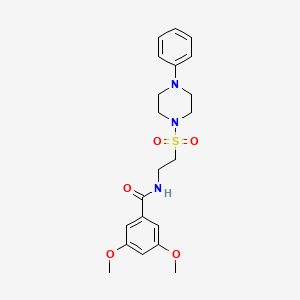

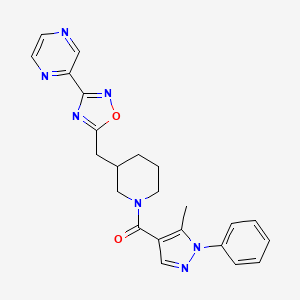

![molecular formula C16H14BrNO5S B2854007 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid CAS No. 865657-67-6](/img/structure/B2854007.png)

2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid” is a complex organic molecule. It contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . It belongs to the chemotypes of N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles .

Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with the reaction of C6H5Br/AlCl3 under reflux conditions . This is followed by the reaction with CrO3/CH3COOH, also under reflux . The product is then reacted with SOCl2, again under reflux, for 30 hours, yielding a 99% yield . The next step involves the reaction with L-valine/NaOH in CH2Cl2 at 0–5 °C for 30 minutes, followed by a reaction at room temperature for 1 hour . The product is then reacted with 2N hydrochloric acid, yielding a 94% yield . The final steps involve reactions with ethyl chloroformate/4-methylmorfoline, C6H6/AlCl3, C6H5CH3/AlCl3, and POCl3 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of CHBrNOS . It has an average mass of 306.176 Da and a monoisotopic mass of 304.972107 Da .

Chemical Reactions Analysis

The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Electrophilic aromatic substitution is the most common type of reaction . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .

Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 426.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 68.1±3.0 kJ/mol and a flash point of 211.6±31.5 °C . The index of refraction is 1.597, and the molar refractivity is 65.4±0.4 cm3 . It has 4 H bond acceptors, 0 H bond donors, 2 freely rotating bonds, and 0 Rule of 5 violations .

Mécanisme D'action

Target of Action

Similar compounds have shown promising antimicrobial activity, particularly against gram-positive pathogens . The specific targets within these organisms remain to be identified.

Mode of Action

It is hypothesized that the lipophilic character of the compound, expressed by the clogP value, may enhance its antimicrobial effect

Biochemical Pathways

Based on its structural similarity to other antimicrobial agents, it may interfere with essential biochemical processes in the target organisms, leading to their inhibition or death .

Pharmacokinetics

The lipophilic nature of the compound suggests it may have good cell membrane permeability, potentially enhancing its bioavailability .

Result of Action

The compound has demonstrated potential antimicrobial activity in preliminary studies . It is particularly effective against Gram-positive pathogens, including Enterococcus faecium biofilm-associated infections

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acidlsulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-ylacetic acid in lab experiments is its high degree of specificity. It can be used to study the structure-activity relationship of various compounds, as well as to study enzyme kinetics and protein-ligand interactions. The main limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Orientations Futures

Future research on 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acidlsulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-ylacetic acid should focus on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research should be conducted to explore the solubility of this compound in various solvents, and to develop new synthesis methods for its production. Finally, further research should be conducted to explore the potential applications of this compound in drug discovery and development.

Méthodes De Synthèse

2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acidlsulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-ylacetic acid can be synthesized through a multi-step process. The first step is to react 4-bromobenzaldehyde with ammonium acetate in aqueous acetic acid to form 4-bromobenzoylacetic acid. The second step is to react 4-bromobenzoylacetic acid with thionyl chloride in dichloromethane to form 4-bromobenzoylchloride. The third step is to react 4-bromobenzoylchloride with sodium sulfinate in acetic acid to form 4-bromophenylsulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-ylacetic acid.

Applications De Recherche Scientifique

2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acidlsulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-ylacetic acid is used in scientific research as a tool to study the structure-activity relationship of various compounds. It is also used as a substrate for studying enzyme kinetics, as a probe for studying protein-ligand interactions, and as a reagent for the synthesis of various compounds.

Propriétés

IUPAC Name |

2-[4-(4-bromophenyl)sulfonyl-2,3-dihydro-1,4-benzoxazin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO5S/c17-11-5-7-13(8-6-11)24(21,22)18-12(9-16(19)20)10-23-15-4-2-1-3-14(15)18/h1-8,12H,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGUTMGGZCQTDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

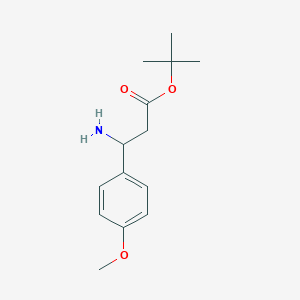

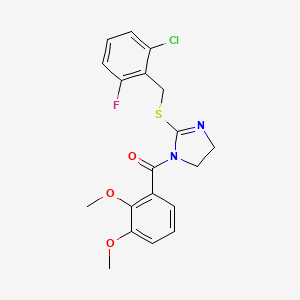

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid](/img/structure/B2853926.png)

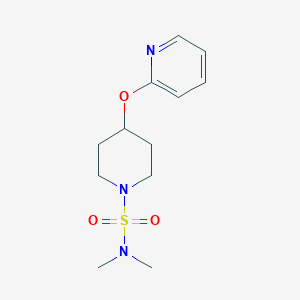

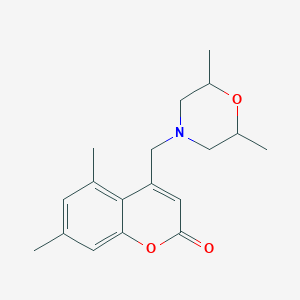

![N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2853929.png)

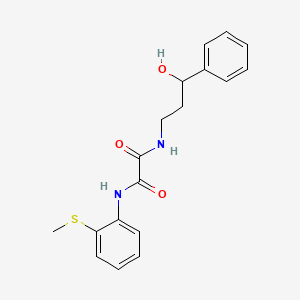

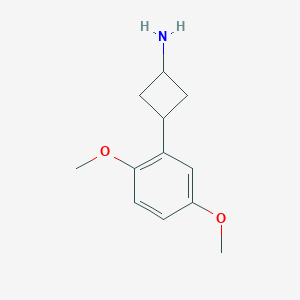

![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)

![7-Chloro-1-(3-chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853942.png)